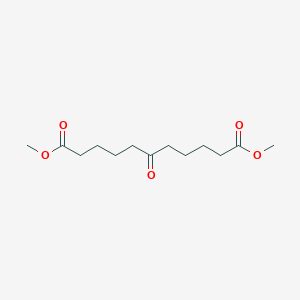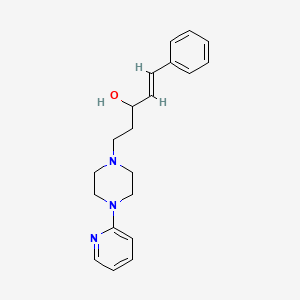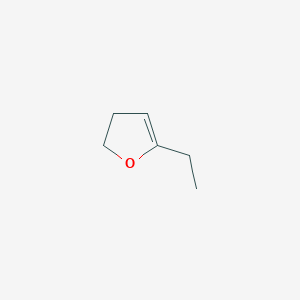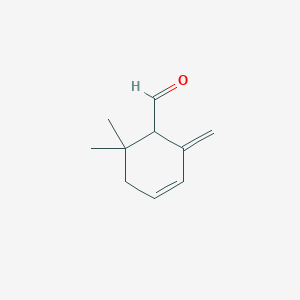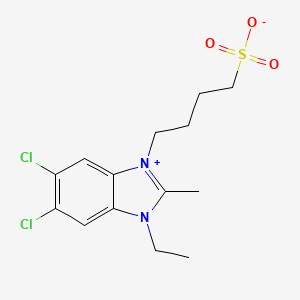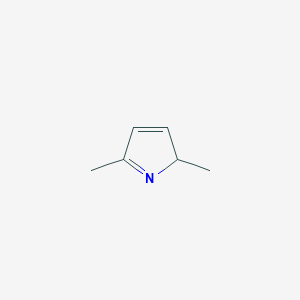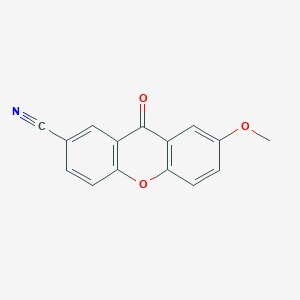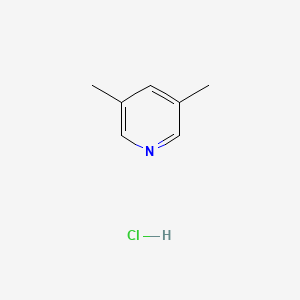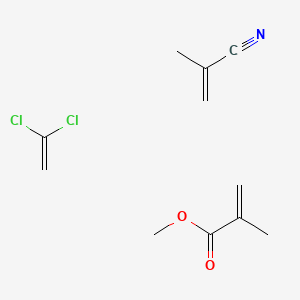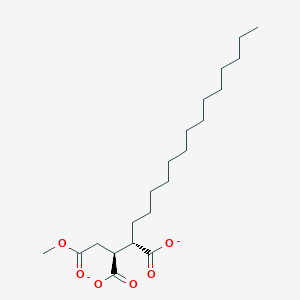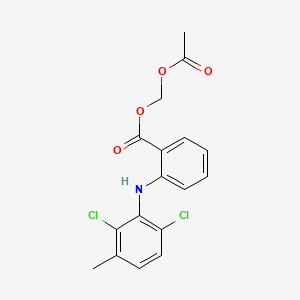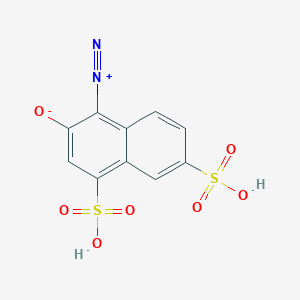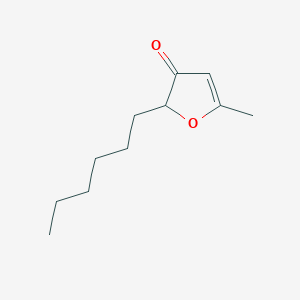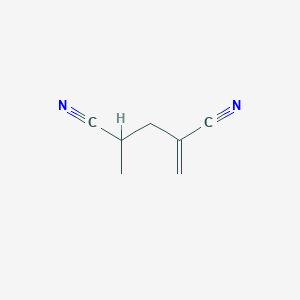
2-Methyl-4-methylidenepentanedinitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-4-methylidenepentanedinitrile is an organic compound characterized by its unique structure, which includes two nitrile groups and a methylidene group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-Methyl-4-methylidenepentanedinitrile can be synthesized through several methods. One common approach involves the reaction of a halogenoalkane with sodium or potassium cyanide in ethanol, resulting in the substitution of the halogen with a nitrile group . Another method involves the dehydration of amides using phosphorus (V) oxide, which removes water from the amide group to form the nitrile .
Industrial Production Methods
Industrial production of this compound typically involves large-scale reactions using similar methods as described above. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-Methyl-4-methylidenepentanedinitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile groups into amines.
Substitution: The nitrile groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride and hydrogen gas in the presence of a catalyst are commonly used reducing agents.
Substitution: Sodium cyanide and potassium cyanide are frequently used for substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of the original compound.
Reduction: Amines and other reduced forms.
Substitution: Various substituted nitriles depending on the reagents used.
Applications De Recherche Scientifique
2-Methyl-4-methylidenepentanedinitrile has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the production of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Methyl-4-methylidenepentanedinitrile involves its interaction with specific molecular targets. The nitrile groups can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methyl-4-pentynenitrile: Shares a similar nitrile group but differs in the presence of a triple bond.
2-Methyl-4-pentynenitrile: Another similar compound with a different structural arrangement.
Propriétés
Numéro CAS |
35299-21-9 |
|---|---|
Formule moléculaire |
C7H8N2 |
Poids moléculaire |
120.15 g/mol |
Nom IUPAC |
2-methyl-4-methylidenepentanedinitrile |
InChI |
InChI=1S/C7H8N2/c1-6(4-8)3-7(2)5-9/h7H,1,3H2,2H3 |
Clé InChI |
LFGNSYGIQAYFGO-UHFFFAOYSA-N |
SMILES canonique |
CC(CC(=C)C#N)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


